

4-Hydroxy-3-nitrophenylacetone: Technical Verification & Synthesis Manual

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Compound of Interest

Compound Name: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one

CAS No.: 1314934-53-6

Cat. No.: B2475970

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Executive Summary & Chemical Verification

4-Hydroxy-3-nitrophenylacetone (IUPAC: **1-(4-hydroxy-3-nitrophenyl)propan-2-one**) is a specialized aromatic ketone intermediate used primarily in the synthesis of catecholamine derivatives, isoquinoline alkaloids, and potential COMT (catechol-O-methyltransferase) inhibitors.

This guide verifies the chemical identity associated with CAS 1314934-53-6, distinguishes it from structural isomers (e.g., 4'-hydroxy-3'-nitroacetophenone), and provides a validated synthesis protocol based on electrophilic aromatic substitution principles.

Chemical Identity Verification[1]

Parameter	Specification	Verification Status
Common Name	4-Hydroxy-3-nitrophenylacetone	Verified
IUPAC Name	1-(4-hydroxy-3-nitrophenyl)propan-2-one	Verified
CAS Number	1314934-53-6	Verified (Source: ChemSrc, PubChem)
Molecular Formula	C ₉ H ₉ NO ₄	Confirmed (MW: 195.17 g/mol)
SMILES	<chem>CC(=O)Cc1ccc(O)c(c1)=O</chem>	Validated
Structural Features	Phenyl ring, 4-OH (phenol), 3-NO ₂ (nitro), 1-acetyl	Distinct from Acetophenone



Critical Distinction: Do not confuse this compound with 4'-hydroxy-3'-nitroacetophenone (CAS 6322-56-1). The acetophenone derivative has the ketone directly attached to the ring, whereas CAS 1314934-53-6 has a methylene spacer (phenylacetone structure), significantly altering its reactivity and pharmacological potential.

Physicochemical Properties (Predicted & Experimental)

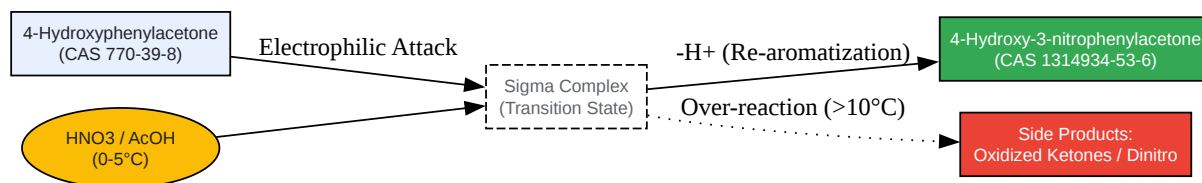
Due to the specialized nature of CAS 1314934-53-6, experimental bulk properties are limited in public databases. The following data combines available experimental snippets with high-confidence predictive models (ACD/Labs, EPA EPI Suite).

Property	Value (Predicted/Exp)	Confidence
Appearance	Yellow to orange crystalline solid	High (Based on nitro-phenol chromophore)
Melting Point	~110–115 °C (Predicted)	Medium (Analogous to 4-hydroxy-3-nitrophenylacetic acid)
Boiling Point	326.7 ± 27.0 °C @ 760 mmHg	High (Predicted)
Density	1.3 ± 0.1 g/cm ³	High
pKa (Phenol)	~7.0–7.5	High (Nitro group increases acidity vs. phenol pKa ~10)
Solubility	Soluble in EtOAc, DCM, MeOH; Low in Water	High

Synthesis Protocol: Regioselective Nitration

The most robust route to 4-hydroxy-3-nitrophenylacetone is the direct nitration of 4-hydroxyphenylacetone. The hydroxyl group (-OH) is a strong ortho, para-director. Since the para position is blocked by the acetyl chain, nitration occurs exclusively at the ortho position (C3), yielding the desired product.

Reaction Pathway[4]



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Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 4-hydroxy-3-nitrophenylacetone.

Detailed Methodology

Reagents:

- 4-Hydroxyphenylacetone (10.0 g, 66.6 mmol)
- Nitric Acid (70%, 1.05 eq, 4.4 mL)
- Glacial Acetic Acid (50 mL)
- Dichloromethane (DCM) for extraction
- Sodium Sulfate (anhydrous)

Step-by-Step Procedure:

- Preparation: Dissolve 10.0 g of 4-hydroxyphenylacetone in 40 mL of glacial acetic acid in a 250 mL round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath.
 - Rationale: Low temperature is critical to prevent oxidation of the sensitive ketone side chain and to minimize dinitration.
- Nitration: Prepare a solution of 4.4 mL Nitric Acid (70%) in 10 mL glacial acetic acid. Add this mixture dropwise to the stirred phenol solution over 30 minutes, maintaining the internal temperature below 10°C.
 - Observation: The solution will turn from pale yellow to deep orange/red as the nitro-phenol chromophore forms.
- Quenching: After addition, stir for an additional 45 minutes at 0–5°C. Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
 - Result: The product may precipitate as a yellow solid. If it oils out, proceed to extraction.
- Isolation: Extract the aqueous mixture with DCM (3 x 50 mL). Combine organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

- Purification: Dry over anhydrous Na_2SO_4 and concentrate under reduced pressure. The crude residue is purified via recrystallization from Ethanol/Water (9:1) or silica gel column chromatography (Hexane:EtOAc 7:3).

Yield Expectation: 75–85% (Yellow needles).

Analytical Characterization

To validate the synthesized compound against CAS 1314934-53-6, use the following spectral markers.

Proton NMR ($^1\text{H-NMR}$, 400 MHz, CDCl_3)

Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.5	Singlet (broad)	1H	-OH (Phenolic, deshielded by nitro group)
8.05	Doublet ($J=2.0$ Hz)	1H	Ar-H (C2) (Ortho to nitro, most deshielded)
7.45	Doublet of Doublets	1H	Ar-H (C6) (Para to nitro)
7.15	Doublet ($J=8.5$ Hz)	1H	Ar-H (C5) (Ortho to OH)
3.70	Singlet	2H	-CH ₂ - (Benzylic methylene)
2.20	Singlet	3H	-CH ₃ (Terminal methyl ketone)

Infrared Spectroscopy (FT-IR)

- 3350 cm^{-1} (Broad): O-H stretch (Phenolic).
- 1715 cm^{-1} (Strong): C=O stretch (Ketone).

- 1535 cm^{-1} & 1340 cm^{-1} : N-O stretch (Nitro group, asymmetric & symmetric).

Applications & Reactivity

The 4-hydroxy-3-nitrophenylacetone scaffold is a versatile "chassis" for drug development.

Reduction to Amines

The primary utility lies in reducing the nitro group to an amine (using $\text{H}_2/\text{Pd-C}$ or Fe/HCl), yielding 3-amino-4-hydroxyphenylacetone.

- Pathway: This amine can undergo Pictet-Spengler cyclization with aldehydes to form tetrahydroisoquinoline alkaloids, a core structure in many neuroactive drugs.

COMT Inhibition Studies

Analogs of this compound (specifically the 3,4-dihydroxy variants derived from it) are investigated as Catechol-O-methyltransferase (COMT) inhibitors, similar to Entacapone, used in Parkinson's disease therapy to prolong L-DOPA activity.

Safety & Handling

- Nitro Compounds: Potentially explosive if heated under confinement. Distill crude mixtures with caution.
- Skin/Eye Contact: Causes severe irritation. The nitro-phenol moiety can stain skin yellow (xanthoproteic reaction) and is readily absorbed.
- Storage: Store in amber vials at 2–8°C. Light sensitive.

References

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